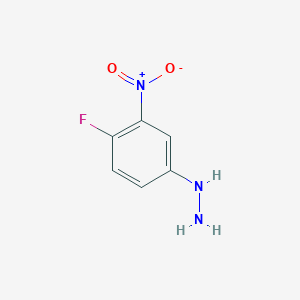

(4-氟-3-硝基-苯基)-肼

描述

“(4-Fluoro-3-nitro-phenyl)-hydrazine” is a chemical compound that has been used in various applications. It is one of the oldest photolinkers used for photoaffinity labeling . This compound is also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) .

Synthesis Analysis

The synthesis of “(4-Fluoro-3-nitro-phenyl)-hydrazine” involves a variety of coupling agents. It is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . The compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .Chemical Reactions Analysis

The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .科学研究应用

肼检测试剂盒

生物和水样检测

一项研究开发了一种用于 N2H4 检测的比率荧光探针,利用二氰基异佛尔酮作为荧光基团。该探针名为 DDPB,具有低细胞毒性、高细胞渗透性、大的斯托克斯位移(186 nm)和低检测限(86.3 nM),适用于环境水系统中的定量测定和 HeLa 细胞和斑马鱼中的荧光成像 (Zhu 等人,2019).

硝基芳烃还原机制

另一项研究重点关注了碳作为催化剂促进肼将硝基芳烃还原为苯胺。此过程突出了环境修复技术的潜力,其中肼的还原性可在受控条件下得到利用 (Larsen 等人,2000).

生物成像中的应用

体内和体外成像

一种新型荧光探针 Naphsulf-O 被开发用于肼,在水溶液中显示出优异的选择性和灵敏性,检测限为 0.716 ppb(22 nM)。它已成功应用于活细胞中肼的成像,证明了其在生物学研究中的实用性 (Chen 等人,2017).

环境监测

肼的灵敏检测

一项研究引入了一种近红外(NIR)荧光探针 CyJ,对 N2H4 具有高度选择性,对肼具有低检测限(LOD)(作为荧光传感器为 5.4 ppb)。它用于水溶液和稀释人血清中的快速比色和蒸汽传感检测,以及活小鼠组织中 N2H4 的可视化,表明其在环境监测和生物医学应用中的潜力 (Zhang 等人,2015).

作用机制

Target of Action

It’s known that similar compounds are often used for biomolecule immobilization and bioconjugation . These compounds can interact with a variety of biomolecules, such as proteins, peptides, nucleic acids, and drugs, forming a covalent bond between two molecules .

Mode of Action

(4-Fluoro-3-nitro-phenyl)-hydrazine, also known as 4-fluoro-3-nitrophenyl azide, is a photolinker . Photolinkers are compounds that can produce a desired chemical linkage upon photo-irradiation . They are used to immobilize biomolecules onto polymer surfaces and construct bioconjugates . The compound can activate an inert surface through a nitrene insertion reaction .

Biochemical Pathways

It’s known that the compound can be used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and dna aptamers . This suggests that it could potentially affect a wide range of biochemical pathways depending on the specific biomolecules it interacts with.

Result of Action

The molecular and cellular effects of (4-Fluoro-3-nitro-phenyl)-hydrazine’s action would depend on the specific biomolecules it interacts with. As a photolinker, it can form covalent bonds with these biomolecules, potentially altering their function or activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Fluoro-3-nitro-phenyl)-hydrazine. For instance, the efficiency of photo-irradiation, which is crucial for the compound’s mode of action, can be affected by factors such as light intensity and wavelength .

未来方向

The flexible chemistry of “(4-Fluoro-3-nitro-phenyl)-hydrazine” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .

生化分析

Biochemical Properties

(4-Fluoro-3-nitro-phenyl)-hydrazine plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through covalent bonding, facilitated by its reactive functional groups. For instance, it can form stable linkages with primary amines, sulfhydryls, and carboxyl groups present on proteins and enzymes. These interactions are crucial for the construction of bioconjugates and the functionalization of polymer surfaces .

Cellular Effects

The effects of (4-Fluoro-3-nitro-phenyl)-hydrazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression profiles. Additionally, (4-Fluoro-3-nitro-phenyl)-hydrazine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Fluoro-3-nitro-phenyl)-hydrazine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to (4-Fluoro-3-nitro-phenyl)-hydrazine has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of (4-Fluoro-3-nitro-phenyl)-hydrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, (4-Fluoro-3-nitro-phenyl)-hydrazine can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems becomes pronounced beyond a certain concentration .

Metabolic Pathways

(4-Fluoro-3-nitro-phenyl)-hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of (4-Fluoro-3-nitro-phenyl)-hydrazine with metabolic enzymes can also influence the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, (4-Fluoro-3-nitro-phenyl)-hydrazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of (4-Fluoro-3-nitro-phenyl)-hydrazine are critical for its biological activity and its potential use in targeted biochemical applications .

Subcellular Localization

The subcellular localization of (4-Fluoro-3-nitro-phenyl)-hydrazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of (4-Fluoro-3-nitro-phenyl)-hydrazine is essential for its activity and function, as it determines the specific biomolecules and pathways it can interact with .

属性

IUPAC Name |

(4-fluoro-3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMNPXPIFSGMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655955 | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289913-99-1 | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289913-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

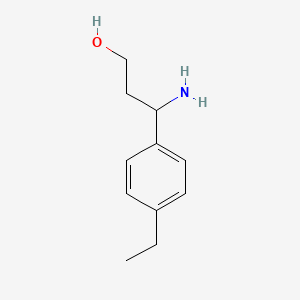

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

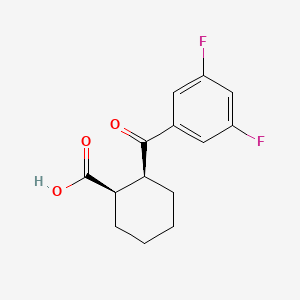

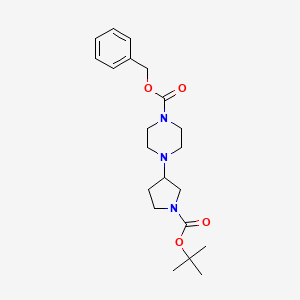

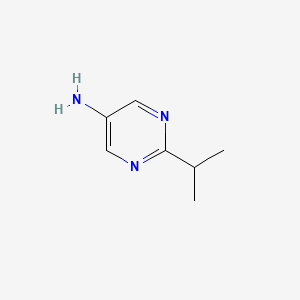

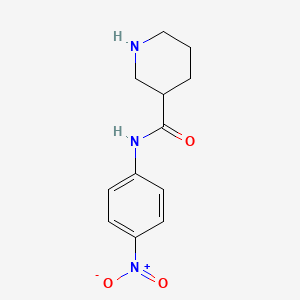

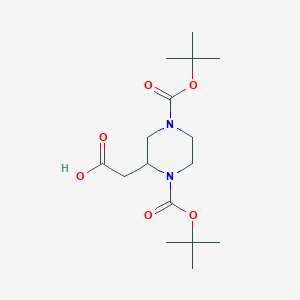

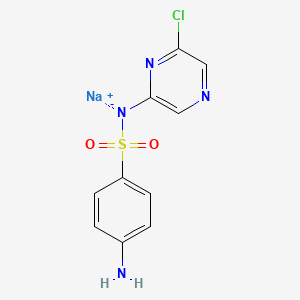

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。